3-Iodoquinoline 3-Iodoquinoline
Brand Name: Vulcanchem
CAS No.: 79476-07-6
VCID: VC3739088
InChI: InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
SMILES: C1=CC=C2C(=C1)C=C(C=N2)I
Molecular Formula: C9H6IN
Molecular Weight: 255.05 g/mol

3-Iodoquinoline

CAS No.: 79476-07-6

Cat. No.: VC3739088

Molecular Formula: C9H6IN

Molecular Weight: 255.05 g/mol

* For research use only. Not for human or veterinary use.

3-Iodoquinoline - 79476-07-6

Specification

CAS No. 79476-07-6
Molecular Formula C9H6IN
Molecular Weight 255.05 g/mol
IUPAC Name 3-iodoquinoline
Standard InChI InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Standard InChI Key NDQXBRCPYKGVED-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=N2)I
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)I

Introduction

Structural Properties and Identification

3-Iodoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H6IN, consisting of a quinoline core structure with an iodine substituent at the 3-position. The compound possesses several key structural identifiers that facilitate its characterization in chemical databases and research contexts.

Molecular Information

The structural information for 3-iodoquinoline includes several standardized chemical identifiers that allow for precise recognition and classification in chemical databases:

  • Molecular Formula: C9H6IN

  • SMILES Notation: C1=CC=C2C(=C1)C=C(C=N2)I

  • InChI: InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H

  • InChIKey: NDQXBRCPYKGVED-UHFFFAOYSA-N

These identifiers provide a unique and unambiguous way to represent the molecular structure of 3-iodoquinoline in computational chemistry and database applications.

Physical and Spectroscopic Properties

The spectroscopic data for 3-iodoquinoline provides essential information for its identification and characterization:

Nuclear Magnetic Resonance (NMR) Data:

  • 1H NMR (Chloroform-d): δ 8.76 (d, J = 8.5, 1.0 Hz, 1H), 7.76 – 7.68 (m, 2H), 7.56 (ddd, J = 8.2, 6.8, 1.2 Hz, 1H)

  • 13C NMR (101 MHz, Chloroform-d): δ 90.0, 127.0, 127.6, 129.7, 130.2, 137.3, 143.9, 146.5, 155.8

Mass Spectrometry Data:

  • Calculated mass: 255.9623 (C9H7IN)

  • Observed mass: 255.9625

Table 1: Predicted Collision Cross Section Data for 3-Iodoquinoline

Adductm/zPredicted CCS (Ų)
[M+H]+255.96178133.7
[M+Na]+277.94372141.7
[M+NH4]+272.98832139.8
[M+K]+293.91766137.0
[M-H]-253.94722131.1
[M+Na-2H]-275.92917130.5
[M]+254.95395133.2
[M]-254.95505133.2

These predicted collision cross-section values provide important information for mass spectrometry-based identification and analysis of 3-iodoquinoline in various ionization forms .

Synthetic Methodologies

Research into the synthesis of 3-iodoquinoline has led to the development of efficient methods that enable the preparation of this compound and its derivatives. Recent advances have focused on developing single-step approaches that offer advantages in terms of reaction efficiency and product yield.

Single-Step Synthesis via Regioselective Iodocyclization

A significant breakthrough in the synthesis of 3-iodoquinolines was reported in 2017, involving a highly facile single-step approach from readily available starting materials. This method represents an important advancement in quinoline chemistry:

  • Starting Materials: 2-aminobenzophenones and terminal alkynes

  • Reaction Medium: Aqueous ethyl acetate

  • Promoters: Potassium tert-butoxide (KOtBu) and molecular iodine (I2)

  • Reaction Conditions: Room temperature

  • Mechanism: Nucleophilic addition of terminal alkynes to 2-aminobenzophenones followed by regioselective iodocyclization (6-endo-dig)

This synthetic approach is particularly noteworthy for its regioselectivity and efficiency. The method produces 2,4-disubstituted 3-iodoquinolines in high yields, with 2,4-diaryl-substituted products being isolated without the need for column chromatography in many cases .

Synthetic Utility

The synthetic utility of 3-iodoquinoline has been demonstrated through various cross-coupling reactions. The presence of the iodine atom at the 3-position makes this compound a valuable precursor for further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These transformations can introduce a wide range of substituents at the 3-position, enabling the synthesis of diverse quinoline derivatives with potential applications in medicinal chemistry and materials science .

Related Derivatives

Several derivatives of 3-iodoquinoline have been synthesized and characterized, expanding the family of iodoquinolines with diverse substitution patterns. These derivatives exhibit varying physical and chemical properties that may influence their potential applications.

Methyl-Substituted Derivatives

Methyl-substituted 3-iodoquinolines represent important derivatives with modified electronic and steric properties:

3-iodo-6-methylquinoline:

  • 1H NMR (500 MHz, Chloroform-d): δ 8.94 (s, 1H), 8.47 – 8.42 (m, 1H), 7.97 (t, J = 6.2 Hz, 1H), 7.58 – 7.53 (m, 1H), 7.47 – 7.41 (m, 1H), 2.53 (d, J = 2.6 Hz, 3H)

  • 13C NMR (126 MHz, Chloroform-d): δ 21.9, 89.7, 125.8, 128.9, 130.2, 132.9, 138.0, 143.8, 144.5, 154.5

  • Calculated mass: 269.9780 (C10H9IN)

  • Observed mass: 269.9791

3-iodo-8-methylquinoline:

  • 1H NMR (400 MHz, Chloroform-d): δ 8.90 (dd, J = 4.2, 1.7 Hz, 1H), 8.38 (dd, J = 8.5, 1.7 Hz, 1H), 8.01 (d, J = 7.5 Hz, 1H), 7.48 (dd, J = 8.5, 4.2 Hz, 1H), 7.30 (dq, J = 7.5, 1.0 Hz, 1H), 2.78 (d, J = 1.0 Hz, 3H)

  • 13C NMR (126 MHz, Chloroform-d): δ 18.3, 95.6, 100.2, 122.7, 130.1, 130.9, 137.7, 138.7, 140.8, 150.1

  • Calculated mass: 269.9780 (C10H9IN)

  • Observed mass: 269.9773

Halogen and Nitro-Substituted Derivatives

Additional functionalization with halogens or nitro groups produces derivatives with potentially enhanced reactivity and applications:

3-iodo-8-nitroquinoline:

  • 1H NMR (400 MHz, Chloroform-d): δ 9.17 (d, J = 2.1 Hz, 1H), 8.65 (d, J = 2.1 Hz, 1H), 8.06 (dd, J = 7.5, 1.4 Hz, 1H), 7.93 (dd, J = 8.3, 1.4 Hz, 1H), 7.64 (dd, J = 8.3, 7.5 Hz, 1H)

  • 13C NMR (126 MHz, Chloroform-d): δ 92.3, 124.4, 126.6, 130.6, 131.2, 137.9, 143.9, 148.5, 158.1

  • Calculated mass: 300.9474 (C9H6IN2O2)

  • Observed mass: 300.9454

6-bromo-3-iodoquinoline:

  • Synthesized using similar methodologies as other 3-iodoquinoline derivatives

  • Serves as a valuable building block for further functionalization at both the 3-position (via the iodine) and the 6-position (via the bromine)

8-Bromo-3-iodoquinoline:

  • CAS Number: 917251-85-5

  • Molecular Weight: 333.951 g/mol

  • Molecular Formula: C9H5BrIN

  • Density: 2.2±0.1 g/cm³

  • Boiling Point: 375.5±22.0 °C at 760 mmHg

  • Flash Point: 180.9±22.3 °C

These derivatives provide a platform for structure-activity relationship studies and may offer enhanced properties for specific applications.

Practical Applications

The practical applications of iodoquinolines, including 3-iodoquinoline and its derivatives, extend beyond their use as synthetic intermediates. Recent research has explored their potential in agricultural and nutritional contexts.

Iodine Biofortification of Crops

A notable application of iodoquinolines is in the field of agricultural biofortification, specifically for addressing iodine deficiency through enhanced crop uptake:

  • Recent studies have investigated the use of iodoquinolines, including derivatives of 3-iodoquinoline, for iodine biofortification of potato plants

  • The efficiency of various iodoquinolines in enhancing iodine content in potato tubers has been compared with potassium iodate (KIO3) as a reference compound

  • Iodine enrichment of potato tubers was found to vary among different iodoquinoline derivatives, with 5,7-diiodo-8-quinolinol showing the highest efficiency among the tested compounds

The biofortification results demonstrated a range of iodine enrichment levels in potato tubers:

  • KIO3: 1.44-28.53% of Recommended Daily Allowance of Iodine (RDA-I)

  • 5,7-diiodo-8-quinolinol: 1.53-9.80% RDA-I

  • 5-chloro-7-iodo-8-quinolinol: 1.24-8.81% RDA-I

  • 8-hydroxy-7-iodo-5-quinolinesulfonic acid: 1.06-7.35% RDA-I

  • 4-hydroxy-7-iodoquinoline-3-carboxylic acid: 0.94-6.53% RDA-I

  • 4-hydroxy-6-iodoquinoline-3-carboxylic acid: 1.03-3.10% RDA-I

  • 4-hydroxy-8-iodoquinoline-3-carboxylic acid: 1.08-1.18% RDA-I

  • Control: 0.42-0.94% RDA-I

This research highlights the potential of iodoquinolines as agents for addressing iodine deficiency through agricultural interventions, representing a promising approach to improving nutrition on a population level.

Synthetic Building Blocks

3-Iodoquinoline serves as a valuable synthetic building block in organic synthesis:

  • The iodine substituent at the 3-position can participate in various cross-coupling reactions

  • The quinoline core structure provides a platform for creating compounds with potential biological activities

  • The regioselective synthesis methods allow for precise control over the substitution pattern, enabling the preparation of structurally diverse quinoline derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator